molecular formula C19H19NO3S2 B2747260 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide CAS No. 2034491-69-3

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide

Cat. No.: B2747260
CAS No.: 2034491-69-3
M. Wt: 373.49
InChI Key: GTUPKSQKCNLVJS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C19H19NO3S2 and its molecular weight is 373.49. The purity is usually 95%.
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Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C15H15N3O2S2C_{15}H_{15}N_{3}O_{2}S_{2}, with a molecular weight of approximately 315.42 g/mol. The compound features two thiophene rings, a phenoxy group, and an amide functional group, which contribute to its unique pharmacological properties.

PropertyValue
Molecular FormulaC15H15N3O2S2
Molecular Weight315.42 g/mol
CAS Number1251577-29-3
StructureStructure

Research indicates that compounds containing thiophene and phenoxy groups often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the hydroxyl group may enhance solubility and bioavailability, contributing to the compound's efficacy.

Anticancer Activity

Several studies have investigated the anticancer properties of similar compounds. For instance, derivatives of thiophene have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that thiophene-based compounds could inhibit the growth of various cancer cell lines, including breast and colon cancer cells, by modulating apoptotic pathways.

Antimicrobial Properties

The compound's potential antimicrobial activity has also been explored. Thiophene derivatives have exhibited significant antibacterial and antifungal activities against various pathogens. For example, one study reported that a related thiophene compound showed effective inhibition of Staphylococcus aureus and Candida albicans.

Case Studies

  • Anticancer Study : A recent investigation focused on the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.
    Cell LineIC50 (µM)
    MCF712.5
    MDA-MB-23115.0
    The mechanism was attributed to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis.
  • Antimicrobial Study : In another study assessing antimicrobial efficacy, the compound was tested against Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
    PathogenMIC (µg/mL)
    E. coli32
    C. albicans16
    These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-14(23-16-6-3-2-4-7-16)18(21)20-13-19(22,15-9-11-24-12-15)17-8-5-10-25-17/h2-12,14,22H,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUPKSQKCNLVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C1=CSC=C1)(C2=CC=CS2)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.